molecular formula C7H8N2O2 B3025330 2,3-Diaminobenzoic acid CAS No. 603-81-6

2,3-Diaminobenzoic acid

Cat. No. B3025330
CAS RN: 603-81-6
M. Wt: 152.15 g/mol
InChI Key: KKTUQAYCCLMNOA-UHFFFAOYSA-N
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Description

2,3-Diaminobenzoic acid (23DBA) is an important organic reagent mainly used in scientific research and laboratory experiments . It has a molecular formula of C7H8N2O2 and an average mass of 152.151 Da . It is also used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) .


Synthesis Analysis

2,3-Diaminobenzoic acid is synthesized using 3-nitroanthranilic acid as a raw material by chemical reaction . The specific synthesis steps involve dissolving 2-amino-3-nitrobenzoic acid in MeOH and adding 10% Pd/C .


Chemical Reactions Analysis

2,3-Diaminobenzoic acid can undergo polycondensation with terephthalic acid dichloro anhydride . It is also used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) .


Physical And Chemical Properties Analysis

2,3-Diaminobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 382.7±32.0 °C at 760 mmHg, and a flash point of 185.3±25.1 °C . It has 4 H bond acceptors, 5 H bond donors, and 1 freely rotating bond . Its polar surface area is 89 Å2 .

Scientific Research Applications

1. Synthesis of Fused Tetracyclic Quinoxalines

2,3-Diaminobenzoic acid is utilized in the synthesis of fused tetracyclic quinoxalines. When combined with other compounds in polyphosphoric acid, it leads to the creation of these complex structures, which are significant in various chemical reactions (Deady & Kaye, 1997).

2. Enhancement of Stability in Fuel Cells

The compound plays a role in enhancing the stability of commercial catalysts used in direct methanol fuel cells. Specifically, 3,4-diaminobenzoic acid is polymerized to form a coating on catalyst particles, improving their CO tolerance and durability (Yang, Yu, & Luo, 2016).

3. Investigation in Metal-Organic Frameworks

In the field of coordination chemistry, 2,3-diaminobenzoic acid derivatives are studied for their structural properties, particularly in the synthesis and structural investigation of metal-organic compounds, offering insights into different coordination modes and molecular structures (Tzimopoulos et al., 2009).

4. Catalytic Hydrogenation Processes

The compound is synthesized through the catalytic hydrogenation of 3,5-dinitrobenzoic acid. Research in this area focuses on optimizing reaction conditions to achieve high yield and purity, which is crucial in chemical manufacturing processes (Zhao Yong, 2012).

5. Development of Benzimidazole Derivatives

2,3-Diaminobenzoic acid is instrumental in creating benzimidazole derivatives. Its oxidative cyclization with aromatic aldehydes leads to the formation of these compounds, which have diverse applications in organic synthesis (Cheng et al., 2005).

6. Role in Environmental Science

The compound is a final transformation product in the anaerobic treatment of certain iodinated X-ray contrast media, demonstrating its significance in environmental chemistry and wastewater treatment research (Redeker et al., 2014).

7. Applications in Biochemistry

It has been used in biochemical assays, particularly in the specific measurement of DNA in various biological samples. Its reaction with DNA offers a sensitive method for quantifying DNA content, important in molecular biology and genetics research (Thomas & Farquhar, 1978).

Safety And Hazards

2,3-Diaminobenzoic acid is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . If swallowed, it is advised to rinse the mouth and seek medical attention .

Future Directions

2,3-Diaminobenzoic acid is used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) . It is also used in peptide synthesis . The demand for various peptide sequences in the modern pharmaceutical industry suggests room for new methods to modify existing ones to improve yield, purity, and synthesis time .

properties

IUPAC Name

2,3-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUQAYCCLMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067321
Record name Diaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobenzoic acid

CAS RN

603-81-6, 27576-04-1
Record name 2,3-Diaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzoesäure
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
J Cheng, N Xiu, X Li, X Luo - Synthetic communications, 2005 - Taylor & Francis
The oxidative cyclization of 2,3‐diaminobenzoic acid and aromatic aldehydes to give 2‐aryl‐1H‐benzimidazole‐4‐carboxylic acids is reported. Moreover, three methods were …
Number of citations: 7 www.tandfonline.com
A Schmidt, AG Shilabin, M Nieger - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
2,3-Diaminophenol 4, 3,4-diaminophenol 5, 4-methoxy-1,2-diaminobenzene 6, 3,4-diaminobenzenethiol 7, 2,3-diaminobenzoic acid 8, and 3,4-diaminobenzoic acid 9 were reacted …
Number of citations: 26 pubs.rsc.org
LW Deady, AJ Kaye - Australian journal of chemistry, 1997 - CSIRO Publishing
The condensation of 2,3-diaminobenzoic acid and the 5-chloro derivative with o-hydroxyphenylglyoxylic acid, isatin and benzothiophen-2,3-dione in polyphosphoric acid leads to the …
Number of citations: 9 www.publish.csiro.au
J Cheng, J Xie, X Luo - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
Some benzimidazole derivatives were synthesized and evaluated for their antiviral properties. Compounds 20 and 21 showed potent selective activity against Coxsackie virus B 3 in …
Number of citations: 162 www.sciencedirect.com
T Matsumoto, D Uchijo, T Koike, R Namiki… - Scientific Reports, 2018 - nature.com
We report the photochemical carboxylation of o-phenylenedimamine in the absence of a base and an electron donor under an atmosphere of CO 2 , which afforded 2,3-diaminobenzoic …
Number of citations: 6 www.nature.com
J Liu, Y Chen, L Wang, M Na, H Chen… - Journal of agricultural …, 2019 - ACS Publications
Great challenges still exist for facilely fabricating ratiometric fluorescent nanoprobes. Fortunately, the appearance of dual-emissive carbon dots (CDs) offers a glimmer of hope for the …
Number of citations: 53 pubs.acs.org
O Arslan, S Doğan - Journal of the Science of Food and …, 2005 - Wiley Online Library
This paper reports for the first time the inhibition of the catecholase activities of mushroom, artichoke (Cynara scolymus L) and Ocimum basilicum L polyphenol oxidase by 2,3‐…
Number of citations: 53 onlinelibrary.wiley.com
E Tauer - Synthesis, 2002 - thieme-connect.com
The new cyclic quaterbenzoxazole 5 and-imidazole 8 have been synthesized by cyclization of 3-amino-2-hydroxybenzamide (4) and the ammonium salt of 2, 3-diaminobenzoic acid (7), …
Number of citations: 3 www.thieme-connect.com
KIM Seongsim, LEE Beomgi, KIM Woong… - 한국생물공학회학술 …, 2014 - dbpia.co.kr
The establishment of quantitative correlations between diverse molecular properties and chemical structure is now of great importance to society in assessing and improving medicinal, …
Number of citations: 0 www.dbpia.co.kr
W Kim, B Lee, J Park, HJ Kim… - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: Antioxidants are compounds that inhibit oxidation in biological systems and in the natural environment as free radical scavengers, reactive oxygen scavengers, or reducing …
Number of citations: 6 www.ingentaconnect.com

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